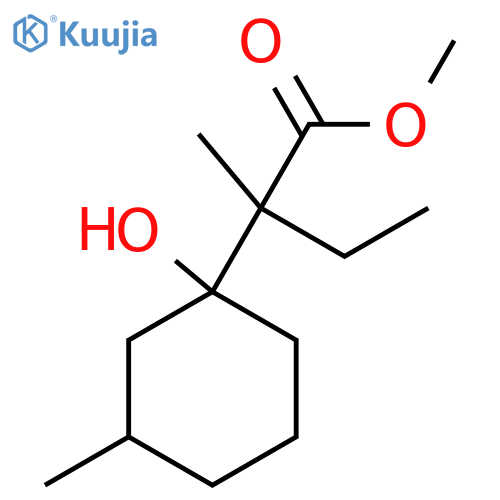Cas no 2172525-46-9 (Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate)

Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate
- 2172525-46-9
- EN300-1630066
- Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate
-
- インチ: 1S/C13H24O3/c1-5-12(3,11(14)16-4)13(15)8-6-7-10(2)9-13/h10,15H,5-9H2,1-4H3
- InChIKey: WHQCLNFNNPEARR-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCC(C)C1)C(C(=O)OC)(C)CC
計算された属性
- せいみつぶんしりょう: 228.17254462g/mol
- どういたいしつりょう: 228.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 46.5Ų
Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1630066-0.5g |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 0.5g |
$1027.0 | 2023-07-10 | ||
| Enamine | EN300-1630066-5.0g |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 5.0g |
$3105.0 | 2023-07-10 | ||
| Enamine | EN300-1630066-50mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1630066-2.5g |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 2.5g |
$2100.0 | 2023-07-10 | ||
| Enamine | EN300-1630066-250mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-1630066-0.05g |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 0.05g |
$900.0 | 2023-07-10 | ||
| Enamine | EN300-1630066-500mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 500mg |
$603.0 | 2023-09-22 | ||
| Enamine | EN300-1630066-2500mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 2500mg |
$1230.0 | 2023-09-22 | ||
| Enamine | EN300-1630066-100mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 100mg |
$553.0 | 2023-09-22 | ||
| Enamine | EN300-1630066-5000mg |
methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate |
2172525-46-9 | 5000mg |
$1821.0 | 2023-09-22 |
Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoateに関する追加情報
Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate: A Comprehensive Overview
Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate, with the CAS number 2172525-46-9, is a compound of significant interest in various fields of chemistry and material science. This compound, often referred to as Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate, has garnered attention due to its unique structural properties and potential applications in drug development, polymer synthesis, and specialty chemicals. Recent studies have shed light on its synthesis, characterization, and functional properties, making it a subject of intense research activity.
The molecular structure of Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate is characterized by a cyclohexane ring substituted with hydroxyl and methyl groups, along with a butanoate ester moiety. This combination of functional groups imparts the compound with versatile reactivity and compatibility in different chemical environments. The presence of the hydroxyl group introduces hydrophilic properties, while the ester group contributes to its solubility in organic solvents. These characteristics make it an ideal candidate for applications requiring a balance between hydrophilicity and lipophilicity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate. Researchers have employed various strategies, including enzymatic catalysis and microwave-assisted synthesis, to optimize the production process. These methods not only enhance yield but also reduce reaction time and energy consumption, aligning with the principles of green chemistry. The compound's synthesis has been further refined through the use of recyclable catalysts and sustainable reagents, making it more environmentally friendly.
The physical properties of Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate have been extensively studied to understand its behavior under different conditions. Its melting point, boiling point, and solubility parameters have been determined using advanced analytical techniques such as differential scanning calorimetry (DSC) and gas chromatography (GC). These studies reveal that the compound exhibits a moderate melting point, indicating its stability at room temperature, and a high boiling point, suggesting its suitability for high-temperature applications.
In terms of applications, Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate has found utility in the pharmaceutical industry as a precursor for bioactive molecules. Its ability to form stable ester linkages makes it valuable in drug delivery systems, where controlled release mechanisms are critical. Additionally, the compound has been explored as a building block for advanced polymers, contributing to the development of biodegradable materials with tailored mechanical properties.
Recent research has also highlighted the potential of Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate in the field of nanotechnology. Its unique molecular architecture allows for the formation of self-assembled nanostructures, which can be utilized in sensing devices and drug delivery platforms. Studies conducted using atomic force microscopy (AFM) and dynamic light scattering (DLS) have demonstrated its ability to form stable nanoparticles with high loading capacities.
The environmental impact of Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate has also been a focus of recent investigations. Researchers have assessed its biodegradability under aerobic and anaerobic conditions, revealing that it undergoes rapid degradation by microbial action. This attribute underscores its eco-friendly nature and suitability for applications where environmental sustainability is a priority.
In conclusion, Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-m methylbutanoate stands out as a versatile compound with promising prospects across multiple domains. Its unique structural features, combined with advancements in synthetic techniques and application-oriented research, position it as a key player in modern chemical innovation. As ongoing studies continue to uncover new dimensions of its functionality, this compound is poised to make significant contributions to both academic research and industrial applications.
2172525-46-9 (Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate) 関連製品
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 1904197-23-4(2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)



